molecular formula C7H11ClN2 B1344420 1-(2-chloroethyl)-2-ethyl-1H-imidazole CAS No. 112258-51-2

1-(2-chloroethyl)-2-ethyl-1H-imidazole

Cat. No. B1344420
CAS RN: 112258-51-2
M. Wt: 158.63 g/mol
InChI Key: OMKBYTGSVLBARA-UHFFFAOYSA-N
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Description

The compound 1-(2-chloroethyl)-2-ethyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the paper titled "Synthesis of new 1-[2-Azido-2-(2,4-dichlorophenyl)ethyl]-1H/-imidazoles and in vitro evaluation of their antifungal activity" describes the synthesis of imidazole derivatives by nucleophilic substitution of tertiary alcohols with azide anion in the presence of boron trifluoride-diethyl etherate. Although the specific compound this compound is not mentioned, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring with two nitrogen atoms. The substitution at the 1 and 2 positions of the imidazole ring can significantly affect the compound's properties and reactivity. The paper titled "1-Vinyl- and 1-ethyl-2-(vinyloxymethyl)imidazoles" discusses the formation of various substituted imidazoles and their subsequent reactions, which could provide insights into the structural aspects of this compound.

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions. The paper "Reactions SRN1 en serie heterocyclique: II. Reactivite du methyl-1 chloromethyl-2 nitro-5 imidazole" describes a C-alkylation reaction according to the SRN1 mechanism followed by base-promoted nitrous acid elimination. This reaction pathway could be relevant to the chemical reactions that this compound might undergo, particularly in the context of alkylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. While the papers provided do not specifically discuss the physical and chemical properties of this compound, general trends in imidazole chemistry can be inferred from the synthesis and reactivity studies presented in the papers .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Imidazole derivatives have been synthesized and evaluated for their potential as ligands for the estrogen receptor and as cytotoxic inhibitors of cyclooxygenase enzymes. Such compounds demonstrate the ability to interact with biological targets and may offer pathways for the development of new therapeutic agents. For example, certain 1H-imidazoles exhibit hormonal activity in estrogen receptor-positive cells and antiproliferative effects against breast cancer cell lines, indicating their potential utility in cancer therapy (Wiglenda et al., 2005).

Antifungal Activity

Another area of application for imidazole derivatives is in the development of antifungal agents. Specific compounds have been synthesized and shown to possess significant antifungal activity against organisms such as Candida albicans and Aspergillus fumigatus. These findings suggest that imidazole derivatives could contribute to the treatment of fungal infections, addressing a critical need in infectious disease management (Chevreuil et al., 2008).

Corrosion Inhibition

Imidazole compounds also find application as corrosion inhibitors, offering protection for metals in acidic environments. Novel imidazoline derivatives, for example, have been studied for their effectiveness in preventing corrosion of mild steel in hydrochloric acid solution. The mechanisms underlying their inhibitory effects, such as interaction with metal surfaces and formation of protective layers, are of significant interest in the field of materials science (Zhang et al., 2015).

Mechanism of Action

Target of Action

1-(2-chloroethyl)-2-ethyl-1H-imidazole, also known as mechlorethamine, is an alkylating agent . It primarily targets DNA, specifically the N7 nitrogen on the DNA base guanine . This compound is used as an antineoplastic agent to treat various types of cancers, including Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .

Mode of Action

Mechlorethamine works by covalently modifying a variety of intracellular targets . It attaches alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases . This prevents DNA synthesis and RNA transcription from the affected DNA . It also forms cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription . Furthermore, it induces mispairing of the nucleotides leading to mutations .

Biochemical Pathways

The biochemical pathways affected by mechlorethamine are primarily related to DNA synthesis and repair . By alkylating DNA bases and forming cross-links, mechlorethamine disrupts the normal functioning of these pathways, leading to DNA damage and cell death . The exact downstream effects can vary depending on the specific cell type and the extent of DNA damage.

Pharmacokinetics

The pharmacokinetics of mechlorethamine have been studied in both animals and humans . After administration, it is rapidly distributed throughout the body and is eliminated from plasma in a monoexponential manner with a half-life of approximately 10 minutes in mice . The total plasma clearance is high, indicating that the drug is rapidly removed from the body . The apparent volume of distribution suggests that the drug is distributed extensively in the body . The oral bioavailability of the drug is also high in both mice and dogs, suggesting that it is well absorbed after oral administration .

Result of Action

The primary result of mechlorethamine’s action is the induction of cell death due to DNA damage . By alkylating DNA bases and forming cross-links, mechlorethamine disrupts DNA synthesis and repair, leading to cell death . This makes it effective as an antineoplastic agent, as it can kill rapidly dividing cancer cells.

Action Environment

The action, efficacy, and stability of mechlorethamine can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of the initial cyclization reaction of mechlorethamine . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with mechlorethamine and affect its action

Biochemical Analysis

Biochemical Properties

1-(2-chloroethyl)-2-ethyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with alkylating agents, leading to the formation of covalent bonds with nucleophilic sites in DNA, proteins, and other cellular components . This interaction can result in the inhibition of enzyme activity, alteration of protein function, and disruption of cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cytotoxic effects in cancer cells by causing DNA damage and triggering apoptosis . Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and proteins, forming covalent adducts that interfere with their normal function . This binding can inhibit the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. Furthermore, it can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can undergo hydrolytic degradation, leading to the formation of reactive intermediates that can further interact with cellular components . Long-term exposure to this compound can result in sustained DNA damage, oxidative stress, and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by selectively targeting cancer cells and inducing apoptosis . At high doses, it can cause toxic effects, including damage to normal tissues, organ toxicity, and adverse systemic effects . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic response without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive metabolites that can interact with cellular components . These metabolic reactions can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, it can affect metabolic flux and alter the levels of various metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by membrane transporters, such as the L-type amino acid transporter 1 (LAT1), which facilitates its uptake into cells . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, it can be targeted to other subcellular compartments, such as the mitochondria and lysosomes, through specific targeting signals and post-translational modifications . This localization can affect its ability to induce DNA damage, modulate gene expression, and influence cellular metabolism.

properties

IUPAC Name

1-(2-chloroethyl)-2-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKBYTGSVLBARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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